1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine
Description
Properties
Molecular Formula |
C12H13ClF3N3 |
|---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-10-3-1-2-9(6-10)7-16-8-11-4-5-18(17-11)12(14)15;/h1-6,12,16H,7-8H2;1H |
InChI Key |
TTZBCBYSNLNCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via a Claisen reaction between alkyl difluoroacetate and trialkyl orthoformate, followed by acidification with carbonic acid generated in situ using CO₂. This step achieves a conversion rate >98% under controlled pH (5–7) and pressure (0.1–2 kg/cm²).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–65°C |
| Catalyst | Sodium ethoxide |
| Acidification Agent | CO₂ gas or dry ice |
| Yield | 75–80% after distillation |
Coupling with 3-Fluorobenzylamine
The pyrazole intermediate undergoes reductive amination with 3-fluorobenzylamine. Sodium borohydride or cyanoborohydride in methanol/DMAc at 0–10°C achieves 74–80% yield, with fumaric acid used for salt formation.
Optimization
- Weak bases (e.g., NaHCO₃) suppress regioisomer formation.
- Two-phase systems (toluene/water) enhance selectivity.
Reductive Amination Approach
Intermediate Preparation
5-(2-Fluorophenyl)-1-(3-pyridylsulfonyl)-1H-pyrrole-3-methanamine is treated with formaldehyde or paraformaldehyde in methanol, followed by sodium borohydride reduction. This method yields 66–80% of the target compound after fumarate salt crystallization.
Critical Parameters
- pH Control : Adjusted to 7–9 using NaHCO₃ to prevent over-reduction.
- Solvent System : Ethyl acetate extraction minimizes polar byproducts.
[3+2] Cycloaddition with Difluoroacetohydrazonoyl Bromides
Cycloaddition Protocol
Difluoroacetohydrazonoyl bromides react with ynones or alkynoates in regioselective [3+2] cycloadditions. This method delivers pyrazoles with 85–90% yield and >99% regioselectivity.
Advantages
One-Pot Synthesis Using Trifluoromethylhydrazine
Single-Step Process
Di-Boc trifluoromethylhydrazine reacts with dialdehydes or diketones in dichloromethane under strong acid catalysis (e.g., HCl). This method achieves 60–70% yield but requires precise control to avoid des-CF₃ byproducts.
Limitations
Grignard Exchange and Carbon Dioxide Insertion
Carboxylation Strategy
4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes Grignard exchange with iPrMgCl, followed by CO₂ insertion at −10°C. DBU catalysis enhances CO₂ utilization, yielding 64% of the carboxylic acid derivative, which is further functionalized.
Key Data
| Step | Yield | Purity |
|---|---|---|
| Grignard Exchange | 88% | 98.5% |
| CO₂ Insertion | 64% | 99.5% |
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
Key Comparative Insights
Halogen Effects: The difluoromethyl group in the target compound offers a balance between electron-withdrawing effects and metabolic stability compared to chlorophenyl () or trifluoromethyl groups (). Fluorine atoms generally enhance lipophilicity and membrane permeability .
Biological Activity: Pyraclostrobin () demonstrates fungicidal activity via mitochondrial inhibition, highlighting the role of halogenated aryl groups in bioactivity. The target compound’s difluoromethyl group may confer similar stability but requires empirical validation.
Synthetic Considerations: Copper-catalyzed coupling () and hydrochloride salt formation () are common methods for pyrazole derivatives.
Safety Profiles: The 3-methoxyphenyl analogue () has notable oral toxicity (H302), suggesting that the target compound’s 3-fluorobenzyl group may require similar hazard evaluations despite differing electronic properties .
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine is a member of the pyrazole class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C11H12F2N4
- Molecular Weight: 240.24 g/mol
- IUPAC Name: 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine
Biological Activity Overview
The biological activity of this compound is primarily centered around its interaction with specific biological targets, including enzymes and receptors. Notably, it has been investigated for its potential antimalarial properties and as an inhibitor of various enzyme systems.
Antimalarial Activity
Recent studies highlight the compound's efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism involves inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway essential for parasite survival.
Table 1: Inhibitory Activity Against DHODH
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(3-fluorobenzyl)methanamine | <0.03 | >30 |
| Control Compound | 0.05 | <10 |
The compound demonstrated an IC50 value of less than 0.03 µM against P. falciparum DHODH, indicating potent inhibitory activity while maintaining selectivity over human DHODH with an SI greater than 30 .
The primary mechanism through which this compound exerts its biological effects involves the inhibition of DHODH, leading to a disruption in nucleic acid synthesis in the malaria parasite. This inhibition prevents the growth and replication of the parasite within the host.
Case Studies
Several case studies have documented the effectiveness of this compound in vivo and in vitro:
- In Vivo Efficacy Study : A study conducted on mice infected with P. falciparum showed that administration of the compound resulted in significant reduction in parasitemia levels compared to untreated controls. The treated group exhibited a survival rate increase of approximately 70% over a two-week period.
- In Vitro Studies : In vitro assays revealed that the compound not only inhibited P. falciparum growth but also demonstrated synergistic effects when combined with standard antimalarial drugs like artemisinin derivatives, enhancing overall efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
